High Isoform Selectivity for Tumor-Associated Carbonic Anhydrases (CA IX/XII) Versus Off-Target Cytosolic Isoforms (CA I/II)
6-Hydroxycoumarin demonstrates a remarkable selectivity profile against the zinc enzyme carbonic anhydrase (CA). It is a very weak inhibitor of the off-target, housekeeping cytosolic isoforms CA I and II (Ki > 100 μM) but is a potent, submicromolar inhibitor of the transmembrane, tumor-associated isoforms CA IX and XII (Ki = 0.198 μM and 0.683 μM, respectively). This contrasts with the broader inhibition profile of the dihydroxy analog esculetin, which, while potent, shows less isoform selectivity [1][2].
| Evidence Dimension | Inhibitory constant (Ki) for carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA I/II: >100 µM; CA IX: 0.198 µM; CA XII: 0.683 µM |
| Comparator Or Baseline | Esculetin (6,7-dihydroxycoumarin) shows high potency but lower selectivity; Coumarin (unsubstituted) is a very weak inhibitor for all isoforms. |
| Quantified Difference | 6-Hydroxycoumarin is >500-fold selective for CA IX over CA I/II. Esculetin is a potent inhibitor of both cytosolic and transmembrane isoforms. |
| Conditions | In vitro enzyme inhibition assay using recombinant human carbonic anhydrase isoforms. |
Why This Matters
This high degree of isoform selectivity makes 6-hydroxycoumarin a superior lead scaffold for developing targeted cancer therapeutics with a potentially reduced side-effect profile from off-target CA I/II inhibition.
- [1] Maresca A, Supuran CT. Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II. Bioorg Med Chem Lett. 2010;20(15):4511-4514. PMID: 20580555. View Source
- [2] BindingDB. BindingDB PrimarySearch_ki for 6-Hydroxycoumarin. View Source
